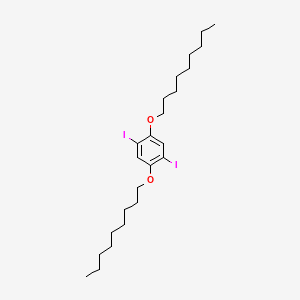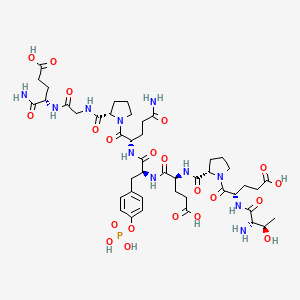
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and an ethyl group, attached to a phenol moiety
準備方法
The synthesis of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethyl acetoacetate and guanidine.
Substitution Reactions: The amino groups are introduced via substitution reactions using appropriate amines.
Coupling with Phenol: The final step involves coupling the pyrimidine derivative with phenol under specific reaction conditions, often using catalysts to facilitate the process.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing large-scale reactors and continuous flow processes.
化学反応の分析
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups and phenol moiety can participate in substitution reactions with halogenated compounds, forming various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include quinones, reduced amines, and substituted phenols.
科学的研究の応用
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
作用機序
The mechanism of action of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol involves its interaction with specific molecular targets and pathways. The amino groups and phenol moiety enable it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting cellular processes or signaling pathways.
類似化合物との比較
When compared to other similar compounds, 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-4-(3-methoxypropyl)-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one .
- N-{2-[6-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-2,2-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]ethyl}acetamide .
- 6-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-1-oxo-2-phenyl-2,3-dihydro-1H-benzotriazol-1-ium .
特性
IUPAC Name |
4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(17)6-4-7/h3-6,17H,2H2,1H3,(H4,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKVAUGAKCJDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Carbamic acid, [[2-fluoro-2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-](/img/new.no-structure.jpg)
![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)

![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![4-oxa-8-azatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B583089.png)
